molecular formula C40H47FN2O5 B026623 (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester CAS No. 472967-95-6

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester

Cat. No.: B026623
CAS No.: 472967-95-6
M. Wt: 654.8 g/mol
InChI Key: NPPZOMYSGNZDKY-ACHIHNKUSA-N
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Description

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester is a chemical compound that belongs to the class of statins, which are widely used as cholesterol-lowering agents. This compound is a derivative of atorvastatin, a well-known statin, and is characterized by the presence of an acetonide and tert-butyl ester group. These modifications can influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the acetonide group and the introduction of the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, catalysts, and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized atorvastatin derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester has several scientific research applications, including:

    Chemistry: The compound is used as a model system to study the reactivity and stability of statin derivatives.

    Biology: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is studied for its cholesterol-lowering properties and potential use in treating cardiovascular diseases.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester include other statin derivatives, such as:

  • (3R,5R)-Atorvastatin
  • (3S,5S)-Rosuvastatin
  • (3R,5R)-Simvastatin

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications may result in differences in bioavailability, metabolic stability, and potency compared to other statin derivatives.

Properties

IUPAC Name

tert-butyl 2-[(4S,6S)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZOMYSGNZDKY-ACHIHNKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468497
Record name (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472967-95-6
Record name (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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